molecular formula C16H18ClNO2 B2780729 4-((Phenethylamino)methyl)benzoic acid hydrochloride CAS No. 1158314-82-9

4-((Phenethylamino)methyl)benzoic acid hydrochloride

Cat. No.: B2780729
CAS No.: 1158314-82-9
M. Wt: 291.78
InChI Key: PZIXIEQWCVBQAC-UHFFFAOYSA-N
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Description

4-((Phenethylamino)methyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C16H18ClNO2. It is a derivative of benzoic acid, where the carboxyl group is substituted with a phenethylamino group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Phenethylamino)methyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with phenethylamine. One common method includes the following steps:

    Nucleophilic Substitution Reaction: Benzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with phenethylamine to form the amide intermediate.

    Hydrolysis and Acidification: The amide intermediate is hydrolyzed under acidic conditions to yield 4-((Phenethylamino)methyl)benzoic acid, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-((Phenethylamino)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-((Phenethylamino)methyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((Phenethylamino)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenethylamino group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Phenethylamino)methyl)benzoic acid
  • 4-((Phenethylamino)methyl)benzoic acid methyl ester
  • 4-((Phenethylamino)methyl)benzoic acid ethyl ester

Uniqueness

4-((Phenethylamino)methyl)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its free acid or ester counterparts. This property makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility and stability are critical factors.

Biological Activity

4-((Phenethylamino)methyl)benzoic acid hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving benzoic acid derivatives and phenethylamine. The synthesis typically includes:

  • Nucleophilic Substitution Reaction : Conversion of benzoic acid to its acid chloride using thionyl chloride.
  • Amidation Reaction : Reaction of the acid chloride with phenethylamine to form an amide intermediate.
  • Hydrolysis and Acidification : Hydrolysis of the amide under acidic conditions yields the target compound, which is then converted to its hydrochloride salt.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The phenethylamino group mimics neurotransmitters, allowing the compound to modulate receptor activity. This interaction can lead to a range of biological effects depending on the specific pathways involved.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that compounds with similar structures can inhibit pro-inflammatory cytokine production, suggesting a possible application in treating inflammatory diseases.

Enzyme Inhibition

This compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways. For example, it may act as an inhibitor of phosphoinositide-3 kinase and p38 kinase, which are crucial in inflammation and cancer progression .

Case Studies

  • In Vivo Efficacy : A study highlighted the efficacy of similar compounds in murine models for tuberculosis treatment, demonstrating significant reduction in bacterial load . This suggests that this compound could have similar applications in infectious diseases.
  • Toxicity Assessment : Preliminary toxicity studies indicate that related compounds exhibit low toxicity profiles in various biological systems, making them suitable candidates for therapeutic development .

Data Table: Biological Activity Overview

Biological Activity Findings References
AntimicrobialMIC values: 3.12 - 12.5 μg/mL against certain bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionPotential inhibition of PI3K and p38 kinases
In Vivo efficacySignificant reduction in M. tuberculosis load
ToxicityLow toxicity in preliminary assessments

Properties

IUPAC Name

4-[(2-phenylethylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c18-16(19)15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13;/h1-9,17H,10-12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXIEQWCVBQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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